molecular formula C7H11NO B1211944 2-乙酰-1,4,5,6-四氢吡啶 CAS No. 25343-57-1

2-乙酰-1,4,5,6-四氢吡啶

货号: B1211944
CAS 编号: 25343-57-1
分子量: 125.17 g/mol
InChI 键: AHPCQXAENSRYAS-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

2-Acetyl-1,4,5,6-tetrahydropyridine (2-APT) is a chemical compound that is commonly used in scientific research. It is a heterocyclic organic compound that is derived from pyridine. The compound has a unique structure and properties that make it useful in various scientific applications.

科学研究应用

味道配方中的稳定性

2-乙酰-1,4,5,6-四氢吡啶(ATHP)及相关化合物被认为是各种食品产品中的强烈气味物质。然而,由于其不稳定性,ATHP在味道配方中的商业应用受到限制。方和卡德沃尔德(2014)的研究表明了一种新颖的方法,通过将这些气味物质与锌离子配合来稳定它们的干粉形式。这种方法成功地保持了ATHP的稳定性和效力,潜在地使其能够作为食品工业中的调味剂进行商业应用 (Fang & Cadwallader, 2014)

食品产品中的高通量定量

Bösl、Dunkel和Hofmann(2021)开发了一种使用液相色谱-串联质谱(LC-MS/MS)对食品产品中的ATHP和类似化合物进行定量的高通量方法。这种方法适用于各种食品产品和饮料,可以精确测量这些气味化合物的气味阈值水平 (Bösl等,2021)

用于葡萄酒中异味检测的分析

Hayasaka(2019)引入了一种使用高效液相色谱-大气压化学电离-串联质谱(HPLC-APCI-MS/MS)对葡萄酒中的ATHP进行定量的方法。这种方法对于检测葡萄酒中的“老鼠味异味”至关重要,这是葡萄酒行业中的重要质量控制措施 (Hayasaka, 2019)

抗氧化和抗菌性能

Lawung等人(2009)的研究突出了四氢吡啶类化合物(包括类似于ATHP的化合物)的抗氧化和抗菌性能。他们的研究发现了新的抗氧化剂和抗菌剂,为在药用应用中的开发提供了潜力 (Lawung et al., 2009)

未来方向

Future research could focus on the synthesis of novel tetrahydropyridine (THP) derivatives using solid-supported catalysts, specifically nano-sphere silica sulfuric acid (NS-SSA) . Additionally, structure-activity relationship (SAR) studies of newly reported THP derivatives could shed light on the significance of utilizing THP-containing motifs as lead compounds in drug discovery and design .

属性

{ "Design of the Synthesis Pathway": "The synthesis of 2-Acetyl-1,4,5,6-tetrahydropyridine can be achieved through a multi-step reaction pathway starting from commercially available starting materials.", "Starting Materials": [ "2,5-dimethylpyridine", "acetic anhydride", "sodium acetate", "sulfuric acid", "sodium hydroxide", "ethanol" ], "Reaction": [ "Step 1: 2,5-dimethylpyridine is reacted with acetic anhydride in the presence of sulfuric acid to form 2-acetyl-2,5-dimethylpyridine.", "Step 2: The resulting product from step 1 is then reacted with sodium acetate in ethanol to form 2-acetyl-1,4,5,6-tetrahydropyridine.", "Step 3: The final product is purified through recrystallization or column chromatography." ] }

25343-57-1

分子式

C7H11NO

分子量

125.17 g/mol

IUPAC 名称

1-(1,2,3,4-tetrahydropyridin-2-yl)ethanone

InChI

InChI=1S/C7H11NO/c1-6(9)7-4-2-3-5-8-7/h3,5,7-8H,2,4H2,1H3

InChI 键

AHPCQXAENSRYAS-UHFFFAOYSA-N

SMILES

CC(=O)C1=CCCCN1

规范 SMILES

CC(=O)C1CCC=CN1

同义词

6-acetyl-1,2,3,4-tetrahydropyridine
6-ATHP cpd

产品来源

United States

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Acetyl-1,4,5,6-tetrahydropyridine
Reactant of Route 2
2-Acetyl-1,4,5,6-tetrahydropyridine
Reactant of Route 3
2-Acetyl-1,4,5,6-tetrahydropyridine
Reactant of Route 4
2-Acetyl-1,4,5,6-tetrahydropyridine
Reactant of Route 5
2-Acetyl-1,4,5,6-tetrahydropyridine
Reactant of Route 6
2-Acetyl-1,4,5,6-tetrahydropyridine
Customer
Q & A

Q1: What is the primary mechanism behind the formation of 2-Acetyltetrahydropyridine in food?

A1: 2-Acetyltetrahydropyridine primarily forms through the Maillard reaction. [, , ] This complex sequence of reactions occurs between reducing sugars, such as glucose, and amino acids, specifically proline in the case of ATHP.

Q2: Which specific intermediates are crucial for the formation of ATHP in the Maillard reaction?

A2: Research has identified 1-pyrroline and hydroxy-2-propanone as key intermediates in ATHP formation. [] Additionally, 2-(1-hydroxy-2-oxo-propyl)pyrrolidine has been identified as a key precursor, with boiling this compound in aqueous solution leading to significant ATHP generation. [, ]

Q3: Can the choice of sugar influence ATHP formation?

A3: While glucose is commonly studied, the type of sugar can influence the yield and profile of Maillard reaction products. [] Further research is needed to ascertain the specific influence of different sugars on ATHP formation.

Q4: How does the heating method impact ATHP formation?

A4: The heating method significantly impacts aroma compound formation. Studies have shown that high hydrostatic pressure processing can minimize ATHP formation while enhancing other Maillard products. [] In contrast, dry-heating and aqueous heating generate different profiles of ATHP and related odorants. []

Q5: In which food products is 2-Acetyltetrahydropyridine most commonly found?

A5: ATHP significantly contributes to the aroma of various thermally processed foods, including:

  • Popcorn: Identified as one of the primary odorants. []
  • Corn Tortillas & Chips: Identified as a major volatile component. [, ]
  • Wheat Bread Crust: Present alongside its analog, 2-acetyl-1-pyrroline. []
  • Roasted Duck Liver: Identified as a key aroma compound. []
  • Oat Pastry: Significantly increases in concentration during the toasting process. [, ]
  • Roasted Peanuts: Identified along with its analog, 2-propionyl-1-pyrroline. []

Q6: Does the presence of other compounds influence the perception of the "roasty" aroma attributed to ATHP?

A6: Yes, the overall aroma profile results from the complex interplay of multiple odor-active compounds. For example, in popcorn, ATHP acts synergistically with 2-acetyl-1-pyrroline, (E,E)-2,4-decadienal, and 2-furfurylthiol to create the characteristic aroma. [] Similarly, in oat pastry, vanillin, 3-(methylthio)propanal, and other potent odorants contribute to the overall sensory experience. []

Q7: What is the molecular formula and weight of 2-Acetyltetrahydropyridine?

A7: The molecular formula of ATHP is C7H11NO, and its molecular weight is 125.17 g/mol.

Q8: Does 2-Acetyltetrahydropyridine exist in different isomeric forms?

A8: Yes, ATHP exists as a mixture of two tautomers, which are isomers that can interconvert by relocating a hydrogen atom and a double bond. [] These tautomers exhibit distinct aroma characteristics and chromatographic behavior.

Q9: How can the structure of ATHP be confirmed?

A9: Spectroscopic techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Gas Chromatography-Infrared Spectroscopy (GC-IR) are routinely employed to identify and confirm the structure of ATHP. [] High-resolution mass spectrometry can further differentiate the tautomers and provide unambiguous structure assignments. []

Q10: Can microorganisms produce 2-Acetyltetrahydropyridine, and if so, which ones?

A10: Yes, certain microorganisms found in food and beverages can produce ATHP. These include:

  • Brettanomyces Yeast: Specifically Brettanomyces bruxellensis is known to produce ATHP, potentially from lysine, and contribute to mousy off-flavor in wine. [, , , ]
  • Lactobacillus Bacteria: Several Lactobacillus species, particularly heterofermentative ones, are implicated in ATHP production in wine and other fermented products. [, , ]

Q11: What conditions favor microbial production of ATHP in wine?

A11: Several factors can influence microbial ATHP production in wine:

  • Presence of Precursors: The availability of lysine, ornithine, ethanol, and fermentable carbohydrates like fructose can stimulate ATHP production by certain microbes. [, ]
  • Microbial Species and Strain: The specific species and even strain of Lactobacillus and Brettanomyces can significantly impact the amount of ATHP produced. [, ]

Q12: How does the presence of ATHP affect the quality of wine?

A13: ATHP, along with other N-heterocycles like 2-ethyltetrahydropyridine (ETPY) and 2-acetyl-1-pyrroline (ACPY), contributes to a sensory defect in wine known as "mousy" off-flavor. [, ] This off-flavor is considered undesirable and can negatively impact wine quality.

Q13: Are there methods to control or prevent the formation of ATHP by microorganisms in wine?

A13: Winemakers employ various strategies to mitigate the risk of ATHP formation:

  • Microbial Control: Careful selection of malolactic fermentation starter cultures with low ATHP-producing potential can minimize the risk. []
  • Monitoring and Early Detection: Early detection of Brettanomyces contamination through methods like PCR can enable timely interventions to prevent spoilage. []

Q14: How is 2-Acetyltetrahydropyridine synthesized in a laboratory setting?

A15: Several methods have been developed for the synthesis of ATHP, often starting from readily available compounds like pipecolinic acid. [] These syntheses can involve multiple steps and provide insights into potential formation pathways in food.

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